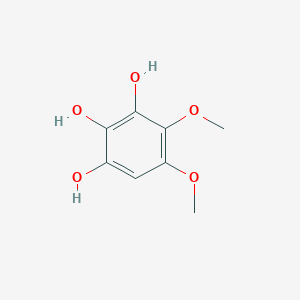
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzodioxine ring system, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine typically involves the bromination and fluorination of a suitable benzodioxine precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzodioxine ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated benzodioxine derivative with potential anticancer activity.
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A similar compound used in the synthesis of polymers for electronic applications.
Uniqueness
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzodioxine ring enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)14-10/h3-4H,5H2,1-2H3 |
InChI Key |
AWZVDBLUFUDZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(O1)C(=CC(=C2)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


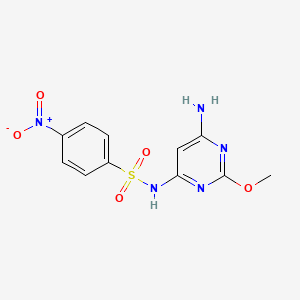
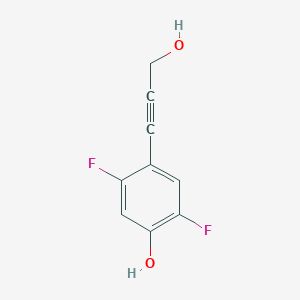
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
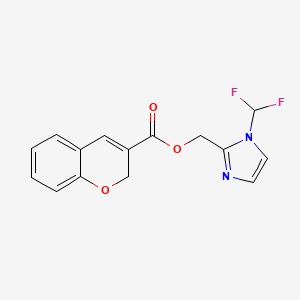


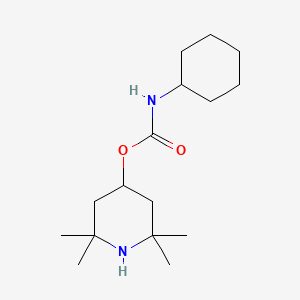



![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
